2-Picolineborane

Catalog No.
S642691
CAS No.
3999-38-0
M.F
C6H7BN
M. Wt
103.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Picolineborane

CAS Number

3999-38-0

Product Name

2-Picolineborane

Molecular Formula

C6H7BN

Molecular Weight

103.94 g/mol

InChI

InChI=1S/C6H7N.B/c1-6-4-2-3-5-7-6;/h2-5H,1H3;

InChI Key

QHXLIQMGIGEHJP-UHFFFAOYSA-N

SMILES

[B].CC1=CC=CC=N1

Synonyms

2-picoline borane

Canonical SMILES

[B].CC1=CC=CC=N1

The exact mass of the compound Borane-2-picoline complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Picolineborane (CAS 3999-38-0) is a stable, solid amine-borane complex widely utilized as a highly chemoselective reducing agent. Primarily deployed for the reductive amination of aldehydes and ketones, it serves as a modern, non-toxic substitute for traditional borohydride reagents. Unlike highly reactive or unstable hydrides, 2-picolineborane is compatible with a broad range of solvents, including water and methanol, making it exceptionally well-suited for the derivatization of carbohydrates, the labeling of glycans, and the immobilization of sensitive biomolecules [1]. Its robust stability profile and mild reducing power allow it to selectively target imines and Schiff bases without degrading reducible functional groups or denaturing complex protein structures, positioning it as a critical reagent for both pharmaceutical scale-up and specialized analytical workflows [2].

Substituting 2-picolineborane with conventional reducing agents introduces severe safety, stability, and performance liabilities. The most common in-class comparator, sodium cyanoborohydride (NaBH3CN), requires strict environmental controls because it generates highly toxic, volatile hydrogen cyanide (HCN) gas under the acidic conditions typically required for efficient imine formation, and it leaves cyanide residues in waste streams [1]. Conversely, using pyridine-borane as a cyanide-free alternative introduces severe thermal hazards; pyridine-borane is a liquid that can violently decompose upon distillation and suffers from a short ambient shelf-life due to spontaneous hydroboration and polymerization [2]. Furthermore, stronger reducing agents like sodium borohydride lack the necessary chemoselectivity, often reducing target aldehydes directly to alcohols or denaturing sensitive enzymes during immobilization [3]. 2-Picolineborane bypasses these failures by providing a bench-stable, solid-state form that delivers high chemoselectivity without cyanide toxicity.

Superior Conversion Yield in Aqueous Glycan Labeling

In the reductive amination labeling of plasma N-glycans with APTS, 2-picolineborane demonstrated significantly higher efficacy than the industry standard. At a reducing agent concentration of 0.1 M, the yield of the targeted labeled glycan peak obtained with 2-picolineborane was twice as high as the yield obtained with sodium cyanoborohydride [1].

Evidence DimensionLabeling yield of N-glycans
Target Compound Data2x baseline yield
Comparator Or BaselineSodium cyanoborohydride (NaBH3CN)
Quantified Difference100% increase in yield at 0.1 M concentration
ConditionsAqueous reductive amination with APTS

Enables highly efficient carbohydrate derivatization in aqueous workflows while allowing for reduced reagent equivalents.

Enhanced Thermal Stability and Safe Handling

Unlike pyridine-borane, which is a liquid that can violently decompose upon distillation and suffers from a limited ambient shelf-life of approximately 6 months due to hydroboration and polymerization, 2-picolineborane is isolated as a stable white solid (melting point 44–48 °C) [1]. Calorimetric data indicates that 2-picolineborane exhibits a higher onset temperature for thermal decomposition and releases less energy upon decomposition compared to pyridine-borane[1].

Evidence DimensionPhysical state and thermal decomposition risk
Target Compound DataStable solid (mp 44–48 °C), higher decomposition onset
Comparator Or BaselinePyridine-borane (liquid, violent decomposition risk, 6-month shelf life)
Quantified DifferencePhase difference (solid vs. liquid) and elimination of violent distillation decomposition risk
ConditionsAmbient storage and process heating

Drastically improves laboratory safety and shelf-life predictability for procurement, eliminating the explosive decomposition risks associated with liquid pyridine-borane.

Preservation of Catalytic Activity in Enzyme Immobilization

When used to reduce Schiff bases during the multipoint covalent attachment of bacterial (R)-mandelate dehydrogenase (ManDH) onto aldehyde-supports, 2-picolineborane preserved 19.5% of the expressed enzyme activity, creating a biocatalyst 357-fold more stable than the soluble enzyme [1]. In contrast, reduction with sodium borohydride caused almost complete denaturation, retaining only 1.5% of catalytic activity [1].

Evidence DimensionRetained catalytic activity post-immobilization
Target Compound Data19.5% retained activity
Comparator Or BaselineSodium borohydride (1.5% retained activity)
Quantified Difference13-fold increase in retained enzyme activity
ConditionsReduction of Schiff bases on aldehyde-supports at pH 7

Essential for bio-manufacturing and biocatalyst engineering where harsh reducing agents destroy sensitive protein structures.

Elimination of Toxic Byproducts in Acidic Media

Sodium cyanoborohydride is traditionally used for reductive aminations but generates highly toxic and volatile hydrogen cyanide (HCN) gas upon hydrolysis or under the acidic conditions (e.g., 0.5 M citric acid) often required for optimal imine formation [1]. 2-Picolineborane provides comparable or superior chemoselectivity without generating HCN or leaving residual cyanide in the product or waste streams[1].

Evidence DimensionToxic gas generation
Target Compound Data0 ppm HCN generated
Comparator Or BaselineSodium cyanoborohydride (generates HCN gas)
Quantified DifferenceComplete elimination of cyanide byproduct
ConditionsReductive amination in acidic aqueous media

Lowers EHS (Environment, Health, and Safety) compliance costs and eliminates the need for specialized cyanide waste disposal during scale-up.

Aqueous Carbohydrate and Glycan Labeling workflows

2-Picolineborane is the ideal choice for analytical laboratories performing HILIC-HPLC-FL or CZE-LIF workflows. Its ability to operate efficiently in highly aqueous environments allows for the direct labeling of glycans and oligosaccharides with fluorophores like APTS, achieving higher yields than sodium cyanoborohydride without the risk of cyanide gas evolution [1].

Enzyme Immobilization and Protein PEGylation

For bio-manufacturing facilities engineering supported biocatalysts, 2-picolineborane provides the mild reducing power necessary to lock Schiff bases between aldehyde-activated supports and protein amines. It prevents the severe denaturation seen with sodium borohydride, preserving multimeric enzyme activity and structural integrity [2].

Pharmaceutical Intermediate Scale-Up (Reductive Amination)

In industrial synthesis, replacing sodium cyanoborohydride or pyridine-borane with 2-picolineborane drastically reduces EHS liabilities. Its solid-state stability and lack of toxic byproducts make it a highly processable, easily weighable reagent for large-scale reductive aminations of aldehydes and ketones, eliminating the need for specialized cyanide waste protocols [3].

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (64.84%): Flammable solid [Danger Flammable solids];
H261 (34.38%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (64.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (64.84%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (35.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.84%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (34.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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